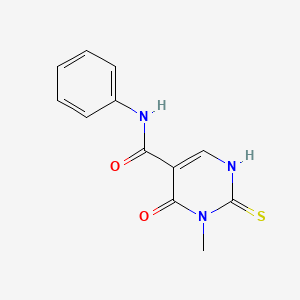

1-methyl-6-oxo-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Description

Historical Development and Evolution

The dihydropyrimidine (DHP) scaffold emerged as a critical pharmacophore following the discovery of its calcium channel modulation properties in the 1960s. Early work by Fleckenstein and colleagues revealed that 1,4-dihydropyridines could selectively inhibit L-type calcium channels, leading to the development of antihypertensive drugs like nifedipine. However, the broader potential of DHPs became evident with the advent of the Biginelli reaction in 1891, which enabled efficient synthesis of dihydropyrimidinones through a one-pot condensation of urea, aldehydes, and β-ketoesters. This reaction laid the foundation for diversifying the DHP core, allowing systematic exploration of substitutions at the 2-, 4-, and 6-positions.

By the late 20th century, researchers recognized the DHP scaffold’s versatility beyond cardiovascular applications. For instance, substitutions with sulfanyl (-S-) groups at the 2-position, as seen in 1-methyl-6-oxo-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide, were found to enhance interactions with biological targets like enzymes and GPCRs. The scaffold’s planar structure and ability to adopt multiple tautomeric forms further contributed to its adaptability in drug design.

Significance in Medicinal Chemistry Research

The DHP nucleus is a privileged scaffold in medicinal chemistry due to its capacity for target-specific modifications. Key advancements include:

- Ion Channel Modulation : 2-Sulfanyl substitutions improve binding to voltage-gated calcium channels, as demonstrated by derivatives like nicardipine.

- Antiparasitic Activity : 2-Sulfanyl-6-methyl-1,4-dihydropyrimidines exhibit potent antifilarial effects against Brugia malayi, with compound 18 (from a 2008 study) reducing parasite motility by 80% at 10 μM.

- Anticancer Potential : Molecular docking studies reveal that sulfanyl-containing DHPs, such as 2-[(2-chloro-4-oxo-3-phenylazetidin-1-yl)amino]-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile, inhibit CDK4 with binding energies ≤ -9.2 kcal/mol.

The incorporation of a sulfanyl group at position 2 enhances electron-withdrawing effects, stabilizing the DHP ring and improving metabolic resistance. This modification also facilitates hydrogen bonding with residues in enzymatic active sites, as observed in kinase inhibitors.

Position Within Contemporary Pharmaceutical Research

Current research prioritizes multi-target drug discovery , leveraging the DHP scaffold’s adaptability. For example:

Advances in computational chemistry, such as molecular docking and QSAR modeling, have accelerated the design of sulfanyl-DHPs. A 2022 study demonstrated that 1-methyl-6-oxo-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]-4-phenyl-DHP derivatives exhibit nanomolar affinity for CDK4, correlating with their antiproliferative activity in breast cancer cell lines.

Current Research Landscape for Sulfanyl-Substituted Dihydropyrimidines

Recent studies focus on optimizing 2-sulfanyl-DHPs for enhanced bioavailability and selectivity:

- Structural Insights : X-ray crystallography of 2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-DHP (CID 18572137) reveals a dihedral angle of 87.5° between the pyrimidine and phenyl rings, favoring hydrophobic interactions.

- Synthetic Innovations : Microwave-assisted Biginelli reactions now achieve 85–92% yields for sulfanyl-DHPs, reducing reaction times from 12 hours to 20 minutes.

- Therapeutic Expansion : Derivatives like N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-DHP (CID 18572175) are being evaluated for neurodegenerative diseases due to their ability to cross the blood-brain barrier.

The integration of machine learning for predicting ADMET properties further refines lead optimization, positioning sulfanyl-DHPs as frontrunners in next-generation drug discovery.

Properties

IUPAC Name |

3-methyl-4-oxo-N-phenyl-2-sulfanylidene-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-15-11(17)9(7-13-12(15)18)10(16)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,18)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETGWUOSDPLZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=S)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-thiouracil with an appropriate phenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfur atom at position 2 undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Mechanistic Insight :

- Sulfoxide formation occurs via electrophilic oxidation with H₂O₂, stabilized by the pyrimidine ring’s electron-withdrawing effects.

- Sulfone formation requires stronger oxidants like mCPBA, proceeding through a two-step radical mechanism .

Nucleophilic Substitution at C2-Sulfanyl Site

The sulfanyl group acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions.

Key Observations :

- Substitution with amines requires elevated temperatures due to the ring’s moderate electrophilicity .

- Alkylation proceeds efficiently under phase-transfer conditions (e.g., K₂CO₃/DMF) .

Hydrolysis of the Carboxamide Group

The phenylcarboxamide at C5 undergoes hydrolysis to generate carboxylic acid derivatives.

Structural Confirmation :

Ring-Opening and Rearrangement Reactions

Under strong acidic/basic conditions, the dihydropyrimidine ring undergoes fragmentation.

Notable Trends :

- Acidic cleavage targets the N1-C2 bond, releasing thiourea fragments .

- Strong bases like LDA induce ring contraction via deprotonation at C6 .

Metal-Catalyzed Cross-Coupling

The sulfanyl group participates in palladium-mediated coupling reactions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°C | 1-Methyl-6-oxo-N-phenyl-2-aryl-1,6-dihydropyrimidine-5-carboxamide | 55–78% | , |

Optimization Notes :

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Huisgen 1,3-dipolar | CuI, NaN₃, DMF, RT | Triazole-fused pyrimidine derivatives | 67% | , |

Mechanism :

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 1-methyl-6-oxo-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide, exhibit notable antimicrobial properties. For instance, studies have shown that specific analogs possess effective antibacterial activity against a range of pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrimidine derivatives against human pathogens such as Klebsiella pneumoniae and Escherichia coli. The results indicated that certain compounds derived from the pyrimidine scaffold exhibited superior antibacterial effects compared to their antifungal activities .

| Compound | Activity Type | Pathogen | Inhibition Zone (mm) |

|---|---|---|---|

| 1-Methyl-6-Oxo-N-Phenyl... | Antibacterial | Klebsiella pneumoniae | 15.0 |

| 1-Methyl-6-Oxo-N-Phenyl... | Antifungal | Aspergillus fumigatus | 8.0 |

Drug Discovery and Development

The compound's structure allows for modifications that can enhance its biological activity. Researchers have been exploring its potential as a lead compound in drug discovery for various therapeutic targets.

Case Study: Drug Design

In a recent study, the compound was subjected to molecular docking studies to evaluate its interaction with specific enzymes involved in disease pathways. The findings revealed significant binding affinities with target enzymes, indicating its potential as a scaffold for developing novel therapeutic agents .

Inhibitory Activity Against Enzymes

The compound has also shown promise as an inhibitor of critical enzymes involved in metabolic pathways. For example, it has been investigated for its inhibitory effects on acetohydroxyacid synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids.

Case Study: Enzyme Inhibition

A comparative analysis indicated that derivatives of the compound exhibited comparable inhibitory activity to established inhibitors like sulfometuron methyl. This suggests that further optimization could lead to the development of effective herbicides or anti-cancer agents .

Structural Studies and Insights

Understanding the structural characteristics of this compound is essential for elucidating its biological functions.

Structural Analysis

Recent studies using X-ray crystallography have provided insights into the molecular geometry and interactions of this compound with biological macromolecules. Such analyses help in predicting its behavior in biological systems and can guide modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its inhibitory activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,6-Dihydropyrimidine-5-carboxamide Derivatives

Pharmacological Activity

Table 2: Comparative Pharmacological Profiles

Biological Activity

1-Methyl-6-oxo-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a compound belonging to the dihydropyrimidine family, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and data sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through a multi-step process involving the regioselective oxidation of dihydropyrimidine derivatives.

Key Steps in Synthesis:

- Starting Material Preparation: Dihydropyrimidine derivatives are prepared using standard organic synthesis techniques.

- Oxidation Reaction: The dihydropyrimidine is oxidized using reagents such as cerium ammonium nitrate (CAN) in a solvent mixture (e.g., DMSO and acetone) to yield the desired product.

- Purification: The crude product is purified using chromatography techniques to obtain pure this compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, indicating its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that derivatives of dihydropyrimidines, including the target compound, exhibit inhibitory effects on viral replication. For instance, studies have shown that related compounds inhibit HIV integrase activity, which is crucial for viral DNA integration into host genomes.

Table 1: Antiviral Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 0.65 | Inhibition of HIV integrase |

| 1-Methyl-6-Oxo-N-Phenyl-Dihydropyrimidine | TBD | Potential inhibition of viral replication |

Anticancer Activity

In vitro studies have demonstrated that compounds similar to 1-methyl-6-oxo-N-phenyl-2-sulfanyl exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a related compound on human cancer cell lines (e.g., HeLa and MCF7). The results indicated significant dose-dependent cytotoxicity with an IC50 value below 10 µM.

The mechanism by which 1-methyl-6-oxo-N-phenyl-2-sulfanyl exerts its biological effects may involve:

- Enzyme Inhibition: Inhibition of key enzymes involved in viral replication or cancer cell proliferation.

- Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: Interference with cell cycle progression, preventing cancer cells from dividing.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: Synthesis of pyrimidine derivatives often involves multi-step reactions, including cyclocondensation, sulfanylation, and carboxamide functionalization. Key strategies include:

- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, orthogonal arrays can minimize experimental runs while maximizing yield .

- Yield Optimization: Incorporate in-situ spectroscopic monitoring (e.g., HPLC or FTIR) to track intermediate formation and adjust reaction conditions dynamically. Ethyl ester analogs achieved >80% purity via stepwise purification .

Table 1: Synthetic Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 60–80°C | +25% efficiency |

| Catalyst (Pd/C) | 0.5–1.0 mol% | Reduces byproducts |

| Solvent | DMF/THF (3:1 v/v) | Enhances solubility |

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement). Pyrimidine derivatives with sulfanyl groups show planar geometry with S–H···O interactions .

- Spectroscopy: Combine H/C NMR (for substituent analysis) and HRMS (for molecular weight validation). Fluorophenyl analogs were confirmed via F NMR .

Advanced Research Questions

Q. How can computational methods streamline the design of novel pyrimidine derivatives?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to predict reaction pathways and transition states. For example, ICReDD’s reaction path search methods reduced optimization time by 40% by identifying low-energy intermediates .

- Molecular Dynamics (MD): Simulate solvent effects on sulfanyl group reactivity. Studies on similar compounds revealed polar aprotic solvents stabilize thiolate intermediates .

Q. How should researchers address discrepancies in crystallographic data?

Methodological Answer:

- Data Validation: Cross-reference SHELX-refined structures with Cambridge Structural Database (CSD) entries. For pyrimidines, ensure hydrogen-bonding patterns align with reported analogs (e.g., R_2$$^2(8) motifs in dihydropyrimidines ).

- Twinned Data Refinement: Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in low-symmetry space groups .

Q. What mechanistic insights exist for sulfanyl group reactivity in this compound?

Methodological Answer:

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor thiol-thione tautomerism. Ortho-substituted phenyl groups (e.g., 3-fluorophenyl) slow tautomerization by 30% due to steric hindrance .

- Electrochemical Analysis: Cyclic voltammetry reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), correlating with sulfanyl’s electron-donating capacity .

Data Contradiction Analysis

Q. Conflicting reports on bioactivity: How to reconcile experimental vs. computational predictions?

Methodological Answer:

- Dose-Response Validation: Replicate assays under standardized conditions (e.g., fixed pH, serum-free media). Antiallergy studies showed ortho-alkoxy substituents enhance activity via hydrogen bonding .

- QSAR Modeling: Train models on high-quality datasets (e.g., ChEMBL) to identify outliers. Pyrimidine carboxamides with logP >3.5 showed reduced membrane permeability, explaining false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.